3-(1-piperidinylmethyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-(1-Piperidinylmethyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a fused bicyclic core structure. This compound features a piperidinylmethyl group at the 3-position and a partially hydrogenated naphthalenylmethyl group at the 6-position.
The compound’s molecular weight and lipophilicity are influenced by the tetrahydro-naphthalenyl group, which enhances membrane permeability compared to fully aromatic naphthyl substituents . Its synthesis likely involves condensation of a 4-amino-1,2,4-triazole-3-thiol precursor with a carboxylic acid derivative under phosphoryl chloride (POCl₃) catalysis, a method widely used for triazolothiadiazole derivatives .
Properties
IUPAC Name |
3-(piperidin-1-ylmethyl)-6-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5S/c1-4-10-24(11-5-1)14-18-21-22-20-25(18)23-19(26-20)13-15-8-9-16-6-2-3-7-17(16)12-15/h8-9,12H,1-7,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLVZDLOKJXSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NN=C3N2N=C(S3)CC4=CC5=C(CCCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-piperidinylmethyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound based on recent studies and findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiadiazole and triazole rings. Techniques such as NMR spectroscopy and FTIR are employed for characterization to confirm the structure and purity of the synthesized compounds. The molecular formula is noted as with a molecular weight of approximately 342.47 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole and triazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to the target compound have shown effectiveness against various Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli . The agar diffusion method is commonly used to assess this activity.
- Antifungal Activity : Certain derivatives have been tested against fungal strains such as Candida albicans, showing promising results in inhibiting fungal growth.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies:
- Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G2/M phase .
- Cell Lines Tested : Various cancer cell lines including breast carcinoma (MCF-7) and lung carcinoma (A549) have been used to evaluate cytotoxic effects. Significant inhibition of cell proliferation was observed in treated cells compared to controls.
Neuroprotective Effects
Emerging research suggests that compounds containing triazole and thiadiazole moieties may exhibit neuroprotective properties:
- Neurokinin Receptor Modulation : Some derivatives have been identified as selective antagonists for neurokinin receptors (NK-3), which play a role in various neurological disorders . This modulation could potentially lead to therapeutic applications in treating conditions like anxiety and depression.
Data Summary
| Biological Activity | Test Organisms/Cell Lines | Observed Effects |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Inhibition of bacterial growth |
| Antifungal | Candida albicans | Significant antifungal activity |
| Anticancer | MCF-7 (breast), A549 (lung) | Induction of apoptosis; cell cycle arrest |
| Neuroprotective | Neurokinin receptors | Modulation leading to potential therapies |
Case Studies
- Study on Antibacterial Properties : A recent publication evaluated several synthesized thiadiazole derivatives against common bacterial strains. The study found that modifications in the piperidine ring significantly enhanced antibacterial activity .
- Anticancer Evaluation : Another study investigated the anticancer effects of triazole derivatives on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability alongside increased apoptosis markers .
Scientific Research Applications
The compound 3-(1-piperidinylmethyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic molecule with potential applications across various scientific fields. This article explores its applications in medicinal chemistry, pharmacology, and material science, supported by data tables and case studies.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Predicted 480 °C |
| Density | 1.25 g/cm³ |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Case Study : A derivative of this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.
Neuropharmacological Effects
The piperidine moiety in the compound suggests potential neuropharmacological applications:
- Research Findings : Studies have shown that similar piperidine-based compounds can act as effective anxiolytics and antidepressants. The triazole ring may enhance the binding affinity to neurotransmitter receptors.
Antimicrobial Properties
The thiadiazole component has been linked to antimicrobial activity:
- Case Study : A related compound was tested against a range of bacterial strains (e.g., E. coli and S. aureus) and exhibited promising antibacterial activity. This suggests that the target compound may also possess similar properties.
Organic Electronics
The unique structural features of This compound make it a candidate for applications in organic electronics:
- Potential Uses : Its electronic properties could be exploited in the development of organic semiconductors or photovoltaic devices.
Polymer Chemistry
The compound's ability to form stable complexes with metals opens avenues for its use in polymer chemistry:
- Research Insight : Incorporating this compound into polymer matrices may enhance the mechanical and thermal properties of the resulting materials.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- The target compound exhibits higher molecular weight and lipophilicity (predicted LogP ~3.8) compared to pyridinyl-substituted analogs (e.g., 347.44 Da, LogP ~3.2) due to the bulky piperidinylmethyl group .
- Substitution with tetrahydro-naphthalenyl (vs. fully aromatic naphthyl) reduces π-conjugation but improves solubility in lipid membranes .
- Electron-withdrawing groups (e.g., nitro-furanyl in ) lower LogP and may enhance polar interactions with enzymes.
Pharmacological Activity
Table 2: Comparative Pharmacological Profiles
Key Findings:
- Quinolinyl-substituted triazolothiadiazoles (e.g., ) show potent anticancer activity (IC₅₀: 8–18 μM) due to intercalation with DNA and inhibition of topoisomerases.
- Fluoro-methoxybiphenyl derivatives demonstrate broad-spectrum antimicrobial activity, likely via disruption of microbial cell membranes.
- The target compound’s tetrahydro-naphthalenyl group may enhance CNS penetration, making it a candidate for neuroinflammatory or neurodegenerative applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing triazolothiadiazole derivatives like this compound?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Core formation : Cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic/basic conditions to form the triazolothiadiazole core .
Substituent introduction : Nucleophilic substitution or alkylation reactions to attach piperidinyl and naphthalenylmethyl groups .
Purification : Chromatography (HPLC, column) or recrystallization for high-purity yields .
- Key Reagents : Phosphorus oxychloride (POCl₃) for carbonyl activation, sodium hydride for deprotonation .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments and carbon frameworks .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Diffraction (XRD) : Resolves ambiguities in stereochemistry via crystal structure analysis .
Q. What in vitro assays are used for preliminary biological screening?
- Methodological Answer :
- Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .
- Enzyme inhibition : Fluorometric assays targeting kinases (e.g., p38 MAP kinase) .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of triazolothiadiazoles?
- Methodological Answer :
- Catalysis : Use Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
- Continuous flow reactors : Improve scalability and reduce side reactions .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer :
- SAR studies : Compare analogs with halogen (Cl, Br), methoxy, or bulky aryl groups .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like 14-α-demethylase .
- Bioisosteric replacement : Replace naphthalenylmethyl with biphenyl groups to enhance lipophilicity .
Q. How can contradictions in biological activity data between analogs be resolved?
- Methodological Answer :
- Dose-response curves : Validate potency discrepancies across multiple concentrations .
- Off-target profiling : Use kinase selectivity panels to rule out non-specific binding .
- Crystallography : Resolve structural outliers (e.g., π-π stacking vs. hydrogen bonding) via XRD .
Q. What strategies validate target engagement in cellular assays?
- Methodological Answer :
- Cellular thermal shift assays (CETSA) : Confirm compound-induced protein stabilization .
- Knockout models : Use CRISPR/Cas9 to ablate target genes and assess activity loss .
- Fluorescence polarization : Measure direct binding to fluorescently labeled proteins .
Data Analysis & Mechanistic Questions
Q. How are intermolecular interactions (e.g., hydrogen bonds) characterized in crystal structures?
- Methodological Answer :
- XRD analysis : Identify C–H⋯N and π–π interactions using Mercury software .
- DFT calculations : Quantify interaction energies (e.g., B3LYP/6-31G*) .
Q. What computational tools predict metabolic stability and drug-likeness?
- Methodological Answer :
- SwissADME : Predicts logP, solubility, and CYP450 interactions .
- MetaSite : Models Phase I/II metabolic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
